molecular formula C18H10N2O2S B12403612 Sirtuin modulator 4

Sirtuin modulator 4

Cat. No.: B12403612
M. Wt: 318.4 g/mol
InChI Key: QKHIBBWTWNUTNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sirtuin modulator 4 is a compound that modulates the activity of sirtuins, a family of proteins involved in regulating cellular processes such as metabolism, DNA repair, and aging. Sirtuins are NAD±dependent deacetylases and ADP-ribosyltransferases that play crucial roles in various biological functions. This compound has shown potential in extending cellular lifespan and preventing diseases such as diabetes, obesity, neurodegenerative disorders, cardiovascular diseases, inflammation, and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sirtuin modulator 4 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and protecting groups to ensure selective reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Sirtuin modulator 4 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deacetylated compounds .

Mechanism of Action

Sirtuin modulator 4 exerts its effects by modulating the activity of sirtuins. It binds to the active site of sirtuins, influencing their deacetylase and ADP-ribosyltransferase activities. This modulation affects various molecular targets and pathways, including those involved in DNA repair, metabolism, and cellular stress responses .

Properties

Molecular Formula

C18H10N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-2-(1,3-benzothiazol-2-yl)-3-oxopropanenitrile

InChI

InChI=1S/C18H10N2O2S/c19-10-12(18-20-13-6-2-4-8-16(13)23-18)17(21)15-9-11-5-1-3-7-14(11)22-15/h1-9,12H

InChI Key

QKHIBBWTWNUTNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C(C#N)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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